molecular formula C22H26ClNO3 B12775692 Benzilic acid, (1,4-dimethyl-1,2,5,6-tetrahydro-3-pyridyl)methyl ester, hydrochloride CAS No. 102206-66-6

Benzilic acid, (1,4-dimethyl-1,2,5,6-tetrahydro-3-pyridyl)methyl ester, hydrochloride

Cat. No.: B12775692
CAS No.: 102206-66-6
M. Wt: 387.9 g/mol
InChI Key: MBZTXAOMEGMBAD-UHFFFAOYSA-N
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Description

Benzilic acid, (1,4-dimethyl-1,2,5,6-tetrahydro-3-pyridyl)methyl ester, hydrochloride is a chemical compound that belongs to the class of esters It is derived from benzilic acid and is characterized by the presence of a pyridyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The preparation of benzilic acid, (1,4-dimethyl-1,2,5,6-tetrahydro-3-pyridyl)methyl ester, hydrochloride typically involves the esterification of benzilic acid with (1,4-dimethyl-1,2,5,6-tetrahydro-3-pyridyl)methanol in the presence of a suitable catalyst. The reaction is usually carried out under acidic conditions to facilitate the formation of the ester bond. The hydrochloride salt is then formed by treating the ester with hydrochloric acid.

Industrial Production Methods

On an industrial scale, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of advanced catalytic systems and optimized reaction conditions can enhance the efficiency of the synthesis. The final product is typically purified through crystallization or distillation.

Chemical Reactions Analysis

Types of Reactions

Benzilic acid, (1,4-dimethyl-1,2,5,6-tetrahydro-3-pyridyl)methyl ester, hydrochloride can undergo various chemical reactions, including:

    Oxidation: The ester group can be oxidized to form corresponding carboxylic acids.

    Reduction: The ester can be reduced to the corresponding alcohol.

    Substitution: The pyridyl group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly used.

    Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.

Major Products

    Oxidation: Benzilic acid and (1,4-dimethyl-1,2,5,6-tetrahydro-3-pyridyl)carboxylic acid.

    Reduction: Benzilic alcohol and (1,4-dimethyl-1,2,5,6-tetrahydro-3-pyridyl)methanol.

    Substitution: Various substituted pyridyl derivatives.

Scientific Research Applications

Benzilic acid, (1,4-dimethyl-1,2,5,6-tetrahydro-3-pyridyl)methyl ester, hydrochloride has several applications in scientific research:

    Chemistry: Used as a reagent in organic synthesis and as a precursor for the synthesis of other compounds.

    Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential use in drug development, particularly in the design of new therapeutic agents.

    Industry: Utilized in the production of specialty chemicals and as an intermediate in the synthesis of pharmaceuticals.

Mechanism of Action

The mechanism of action of benzilic acid, (1,4-dimethyl-1,2,5,6-tetrahydro-3-pyridyl)methyl ester, hydrochloride involves its interaction with specific molecular targets. The ester group can undergo hydrolysis to release benzilic acid and the pyridyl alcohol, which may interact with various enzymes and receptors in biological systems. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    Benzilic acid: The parent compound, known for its use in organic synthesis and pharmaceutical applications.

    (1,4-dimethyl-1,2,5,6-tetrahydro-3-pyridyl)methanol: The alcohol counterpart, used in the synthesis of esters and other derivatives.

    Benzilic acid esters: A class of compounds with similar structures but different substituents on the ester group.

Uniqueness

Benzilic acid, (1,4-dimethyl-1,2,5,6-tetrahydro-3-pyridyl)methyl ester, hydrochloride is unique due to the presence of the pyridyl group, which imparts specific chemical and biological properties

Properties

CAS No.

102206-66-6

Molecular Formula

C22H26ClNO3

Molecular Weight

387.9 g/mol

IUPAC Name

(1,4-dimethyl-3,6-dihydro-2H-pyridin-5-yl)methyl 2-hydroxy-2,2-diphenylacetate;hydrochloride

InChI

InChI=1S/C22H25NO3.ClH/c1-17-13-14-23(2)15-18(17)16-26-21(24)22(25,19-9-5-3-6-10-19)20-11-7-4-8-12-20;/h3-12,25H,13-16H2,1-2H3;1H

InChI Key

MBZTXAOMEGMBAD-UHFFFAOYSA-N

Canonical SMILES

CC1=C(CN(CC1)C)COC(=O)C(C2=CC=CC=C2)(C3=CC=CC=C3)O.Cl

Origin of Product

United States

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